
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H13N7O4 and its molecular weight is 295.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Derivatives of 1,2,4-triazole, which may include structures similar to the compound , have shown promising antimicrobial activities. For instance, azole derivatives obtained from furan-2-carbohydrazide displayed activity against tested microorganisms, highlighting their potential in combating bacterial and fungal infections (Başoğlu et al., 2013). Similarly, novel 1,2,4-triazole derivatives synthesized from ester ethoxycarbonylhydrazones showed moderate to good antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Antileishmanial Activity
Certain 4-amino-1,2,4-triazole derivatives exhibited significant antileishmanial activity, as demonstrated in a study where compounds were tested against Leishmania infantum promastigots. Theoretical calculations using Density Functional Theory (DFT) method also supported the structural and spectroscopic parameters of these compounds, indicating their potential in antileishmanial therapy (Süleymanoğlu et al., 2017).
Energetic Materials
Research into the synthesis and transformation of amino-azoxyfurazans, including compounds with structural elements similar to the compound , has led to the development of materials with potential applications in energetic materials. These compounds have shown promising results in terms of their synthesis methods and properties, suggesting their use in fields requiring high-energy compounds (Batog et al., 2008).
Reactivity and Synthetic Applications
The reactivity of compounds with 1,2,5-oxadiazol and 1,2,4-triazole motifs has been explored for various synthetic applications. Studies have shown that alkylation, nitration, and other reactions can lead to a wide range of derivatives with potential applications in medicinal chemistry and material science (Sergievskii et al., 2005).
Synthesis of Bi-heterocyclic Skeletons
The synthesis of bi-heterocyclic skeletons involving 1,2,4-oxadiazol and 1,2,3-triazole units has been achieved, leading to compounds with high heats of formation and detonation, indicating their potential use in energetic materials. This highlights the versatility of such heterocyclic systems in designing compounds with desirable energetic properties (Cao et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N7O4/c11-8-9(14-21-13-8)17-6(7(10(18)19)12-15-17)5-16-1-3-20-4-2-16/h1-5H2,(H2,11,13)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJOKCMKVZQYQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(N=NN2C3=NON=C3N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N7O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360905 |
Source


|
| Record name | 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
352446-60-7 |
Source


|
| Record name | 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

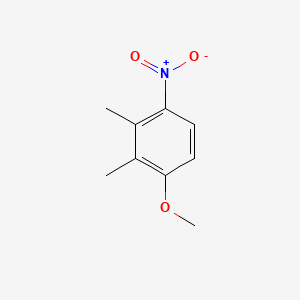
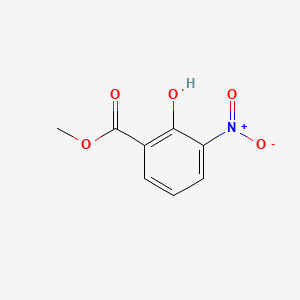

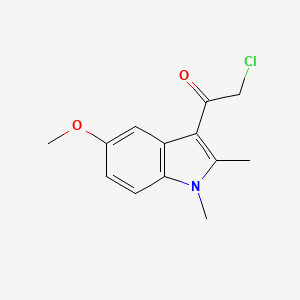
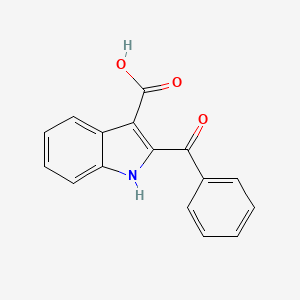


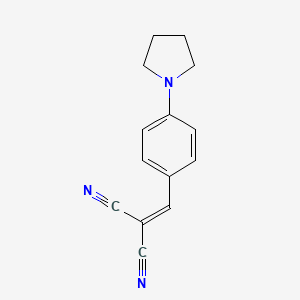
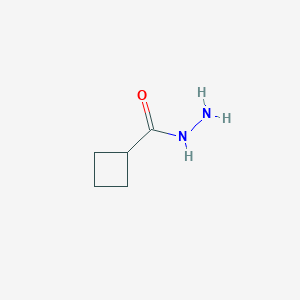




![4-[(4-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B1349161.png)